シタロプラムカルボキシアルデヒド

説明

Citalopram Carboxaldehyde is a chemical compound that serves as an intermediate in the synthesis of citalopram, a widely used antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs). Citalopram Carboxaldehyde is crucial in the production of citalopram due to its role in forming the final active pharmaceutical ingredient.

科学的研究の応用

Citalopram Carboxaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role in the metabolic pathways of citalopram.

Medicine: Essential in the production of citalopram, which is used to treat depression and other psychiatric disorders.

Industry: Utilized in the large-scale production of citalopram and related compounds .

作用機序

Target of Action

Citalopram Carboxaldehyde, also known as Citalopram, primarily targets the serotonin transporter (SERT) . SERT is a protein that regulates the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Citalopram interacts with its target, SERT, by binding to it and inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and enhance serotonergic neurotransmission . This potentiation of serotonergic activity in the central nervous system (CNS) is thought to be responsible for the antidepressant effect of Citalopram .

Biochemical Pathways

The biochemical pathways affected by Citalopram involve the serotonergic system and various cellular signaling pathways. Citalopram’s inhibition of SERT leads to an increase in serotonin levels in the synaptic cleft, affecting the serotonergic system . Additionally, research suggests that Citalopram may also affect cellular signaling pathways. For instance, it has been found to inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets .

Pharmacokinetics

Citalopram exhibits linear pharmacokinetics in the therapeutic dose range of 20–60 mg/day . Following oral administration, it is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19, CYP3A4, and CYP2D6 .

Result of Action

The molecular and cellular effects of Citalopram’s action primarily involve the enhancement of serotonergic neurotransmission . This is achieved by increasing the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and enhance serotonergic neurotransmission . Additionally, Citalopram has been found to have protective effects against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy, and synaptic toxicities in Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of Citalopram can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms can affect the metabolism and efficacy of Citalopram . Additionally, factors such as age, liver function, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of Citalopram .

生化学分析

Biochemical Properties

Citalopram Carboxaldehyde interacts with various enzymes, proteins, and other biomolecules. It enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, Citalopram is the most selective toward serotonin reuptake inhibition .

Cellular Effects

Citalopram Carboxaldehyde has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to have protective effects against impaired mitochondrial dynamics, defective mitochondrial biogenesis, defective mitophagy, and synaptic dysfunction in immortalized mouse primary hippocampal cells .

Molecular Mechanism

The mechanism of action of Citalopram Carboxaldehyde is presumed to be related to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter .

Temporal Effects in Laboratory Settings

The effects of Citalopram Carboxaldehyde change over time in laboratory settings. More significant metabolic changes were found after 8 weeks than 4 weeks post baseline . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Citalopram Carboxaldehyde vary with different dosages in animal models. A single administration of Citalopram induced anxiogenic effects, while three administrations were sufficient to elicit anxiolytic effects .

Metabolic Pathways

Citalopram Carboxaldehyde is involved in several metabolic pathways. It is metabolized by the hepatic cytochrome P450 system. The formation of R/S-demethylcitalopram is catalyzed by the isoenzymes CYP2C19, CYP3A4, and CYP2D6 .

Transport and Distribution

Citalopram Carboxaldehyde is transported and distributed within cells and tissues. It crosses the blood-brain barrier via a non-stereoselective, bidirectional and symmetrical carrier-mediated mechanism without influences of active efflux mechanisms or monoamine oxidases .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely to be found in various compartments within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Citalopram Carboxaldehyde typically involves multiple steps, starting from basic organic compounds. One common route involves the reaction of 4-(dimethylamino)-1-(4-fluorophenyl)-1-butanone with a suitable aldehyde source under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Citalopram Carboxaldehyde is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the purity and concentration of the compound during production .

化学反応の分析

Types of Reactions

Citalopram Carboxaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like chlorine or bromine in the presence of catalysts.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives

類似化合物との比較

Similar Compounds

Escitalopram: The S-enantiomer of citalopram, more potent and selective.

Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.

Sertraline: An SSRI with a distinct chemical structure and pharmacokinetic profile.

Uniqueness

Citalopram Carboxaldehyde is unique due to its specific role in the synthesis of citalopram. Unlike other SSRIs, citalopram is a racemic mixture, and its synthesis involves unique intermediates like Citalopram Carboxaldehyde. This intermediate is not commonly found in the synthesis of other SSRIs, highlighting its importance in the production of citalopram .

特性

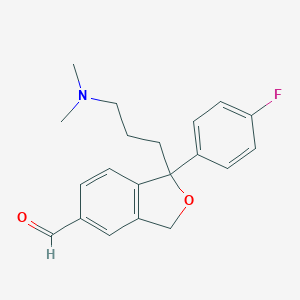

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO2/c1-22(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-23)12-16(19)14-24-20/h4-9,12-13H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNCGIVYWGYYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432376 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227954-87-2 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。